N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
Description
N-(2-(5-Acetylthiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a 2-methyloxazol-4-yl group at the para position and a 5-acetylthiophen-2-yl ethyl chain at the sulfonamide nitrogen. This compound integrates heterocyclic moieties (thiophene and oxazole) known for their roles in modulating electronic properties and bioactivity.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-12(21)18-8-5-15(25-18)9-10-19-26(22,23)16-6-3-14(4-7-16)17-11-24-13(2)20-17/h3-8,11,19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNZXWBQRJRBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=C(S3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiophene derivative: Starting with a thiophene compound, acetylation can be performed using acetic anhydride in the presence of a catalyst like sulfuric acid.
Synthesis of the oxazole ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.
Coupling reactions: The thiophene and oxazole derivatives can be coupled using a suitable linker, such as an ethyl chain, through a series of substitution reactions.
Sulfonamide formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Insights :
- The acetylthiophene group in the target compound confers distinct electronic effects compared to chloromethyl () or fluorinated () substituents.
- The 2-methyloxazole moiety offers a compact heterocyclic system versus bulkier phthalazin () or thiazole () groups.
Physicochemical Properties
Analysis :
Hypothesized Activity :
- The methyloxazole moiety may target ATP-binding pockets in kinases, while the acetylthiophene could enhance bioavailability compared to thiazole derivatives .
Analytical Characterization
Comparison :
- Fluorinated analogs () show distinct electron density maps due to fluorine’s electronegativity, unlike the target’s oxazole-thiophene system .
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 318.39 g/mol. It features a sulfonamide group, an acetylthiophene moiety, and a methyloxazole ring, contributing to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Studies have shown that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been tested against various bacterial strains including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could possess similar inhibitory effects against pathogenic bacteria.
Anticancer Activity
Recent studies have indicated that certain thiophene derivatives can induce apoptosis in cancer cells. For example, compounds containing thiophene rings have demonstrated cytotoxicity against various cancer cell lines such as:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
This suggests the potential for this compound to be explored further as an anticancer agent.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives and found that modifications to the thiophene ring significantly enhanced activity against Gram-positive bacteria. The incorporation of an acetyl group was noted to improve solubility and bioavailability.
- Evaluation of Anticancer Properties : Research published in Cancer Letters examined the effects of thiophene-based compounds on apoptosis in breast cancer cells. The study found that compounds with similar structural features to this compound increased caspase activity and induced cell cycle arrest.
- Inflammatory Response Modulation : A study in Pharmacology Reports highlighted the anti-inflammatory effects of sulfonamides, noting their ability to reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
